N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a unique structure that combines a thieno[2,3-d]pyrimidine core with cyclohexyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone to form the thieno[2,3-d]pyrimidine core. Subsequent substitution reactions introduce the cyclohexyl and phenyl groups. The reaction conditions often include the use of catalysts such as hydrochloric acid and solvents like dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor for various enzymes and receptors, making it a candidate for drug development.
Biology: Used in studies to understand its interaction with biological macromolecules.
Industry: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
- N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
- N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The cyclohexyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C18H19N3S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H19N3S/c1-3-7-13(8-4-1)16-11-15-17(19-12-20-18(15)22-16)21-14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2,(H,19,20,21) |
InChI Key |
JCTOOMOKNGCELB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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